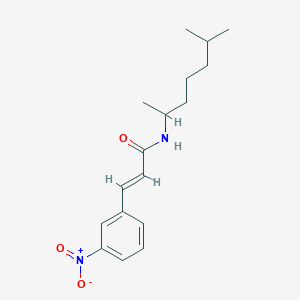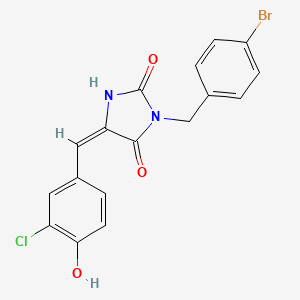
3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione, commonly known as BBI, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BBI belongs to the family of imidazolidinedione derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of BBI is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. BBI has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and tumor invasion. BBI has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In neurodegenerative disease research, BBI has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
BBI has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress. BBI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal models of inflammation, BBI has been shown to reduce the production of inflammatory mediators and to improve tissue damage. In animal models of neurodegenerative diseases, BBI has been shown to improve cognitive function and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BBI is its relatively low toxicity, which makes it a promising candidate for further drug development. BBI has also shown efficacy in various animal models of disease, suggesting its potential therapeutic value. However, one limitation of BBI is its low solubility, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for BBI research. One area of interest is the development of BBI analogs with improved solubility and bioavailability. Another area of interest is the study of BBI in combination with other drugs or therapies, to determine potential synergistic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of BBI and to determine its potential therapeutic applications in other fields of medicine.
Synthesemethoden
BBI can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromobenzylamine with 3-chloro-4-hydroxybenzaldehyde to form the Schiff base intermediate, which is then cyclized with urea to give the final product.
Wissenschaftliche Forschungsanwendungen
BBI has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, BBI has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BBI has also been studied for its anti-inflammatory properties, with promising results in animal models of arthritis and colitis. In neurodegenerative disease research, BBI has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(3-chloro-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O3/c18-12-4-1-10(2-5-12)9-21-16(23)14(20-17(21)24)8-11-3-6-15(22)13(19)7-11/h1-8,22H,9H2,(H,20,24)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAKFSADZHVNRS-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)Cl)/NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}benzamide](/img/structure/B5326900.png)
![4-cyclobutyl-6-methyl-2-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]pyrimidine](/img/structure/B5326909.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}quinoxalin-2-amine](/img/structure/B5326911.png)
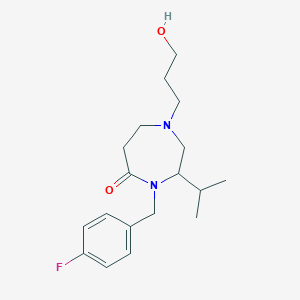
![2-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5326917.png)
![2-(5-fluoro-2-methylphenyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5326924.png)
![{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)acetic acid](/img/structure/B5326927.png)
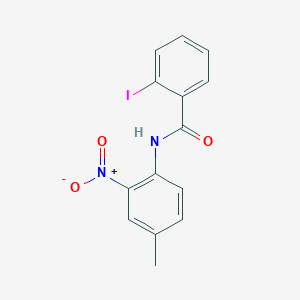
![4-{4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenyl}morpholine](/img/structure/B5326953.png)
![N~1~,N~1~-diethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5326958.png)
![1'-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5326960.png)
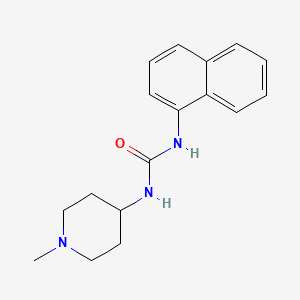
![6-bromo-3-ethyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5326976.png)
